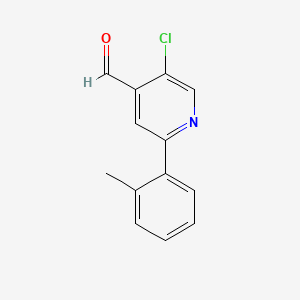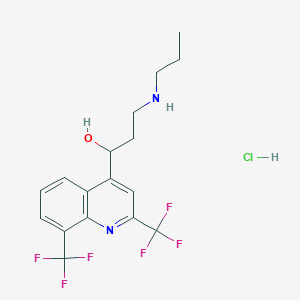
Agn-PC-0NI921
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0NI921 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0NI921 involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and advantages:
Template Method: Requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: Involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: Utilizes chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: Involves the reduction of metal precursors in a polyol medium.
Industrial Production Methods
Industrial production of this compound typically employs large-scale versions of the above methods, with a focus on optimizing yield and purity. Techniques such as vacuum filtration and spray coating are often used to produce high-quality films and coatings .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0NI921 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the compound’s electronic structure and the presence of specific functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like oxygen or hydrogen peroxide under controlled conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or hydrazine.
Substitution: Often involves halogenating agents or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Applications De Recherche Scientifique
Agn-PC-0NI921 has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Studied for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of conductive films and coatings for electronic devices
Mécanisme D'action
The mechanism of action of Agn-PC-0NI921 involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular function and activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress pathways and cellular signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Agn-PC-0NI321: Shares similar structural features but differs in its reactivity and applications.
Agn-PC-0NI4RE: Another related compound with distinct properties and uses.
Uniqueness
Agn-PC-0NI921 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
57120-44-2 |
|---|---|
Formule moléculaire |
C17H19ClF6N2O |
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-3-(propylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H18F6N2O.ClH/c1-2-7-24-8-6-13(26)11-9-14(17(21,22)23)25-15-10(11)4-3-5-12(15)16(18,19)20;/h3-5,9,13,24,26H,2,6-8H2,1H3;1H |
Clé InChI |
LPDDKMNDQUQGKD-UHFFFAOYSA-N |
SMILES canonique |
CCCNCCC(C1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


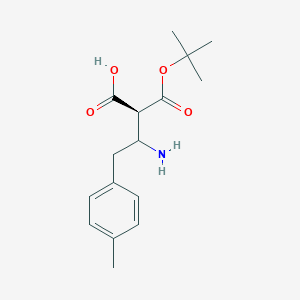
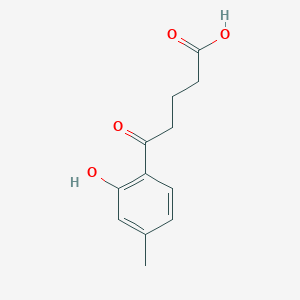
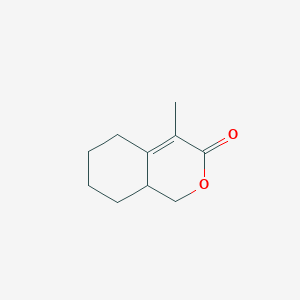
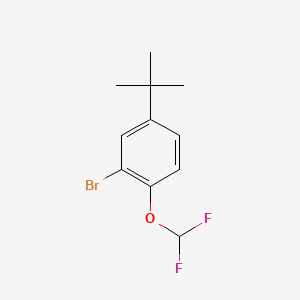
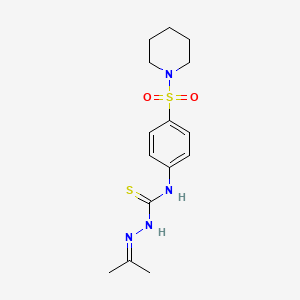


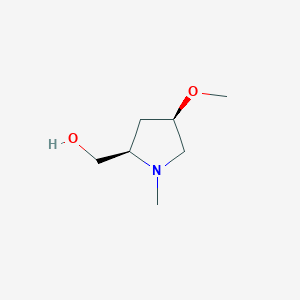
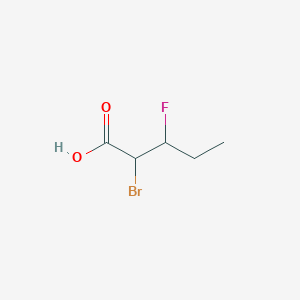


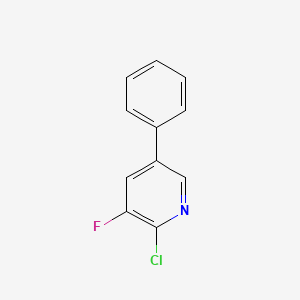
![N-[(E)-(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14019432.png)
